molecular formula C15H14N4O2S B2371744 N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 919747-51-6

N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2371744
CAS No.: 919747-51-6
M. Wt: 314.36
InChI Key: VLZQUEJNUVWSBA-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole and quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-methylthiazole, through cyclization reactions.

    Quinazolinone Synthesis: The quinazolinone moiety can be synthesized from anthranilic acid derivatives through cyclization and oxidation reactions.

    Coupling Reaction: The final step involves coupling the thiazole and quinazolinone intermediates using amide bond formation under specific conditions, such as the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the thiazole or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and quinazolinone derivatives.

    Medicine: Potential therapeutic agent due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological activity. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes, inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.

    Quinazolinone Derivatives: Compounds like methaqualone or afatinib.

Uniqueness

N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its combined thiazole and quinazolinone structure, which might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-8-22-15(17-10)18-13(20)6-7-19-9-16-12-5-3-2-4-11(12)14(19)21/h2-5,8-9H,6-7H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZQUEJNUVWSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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